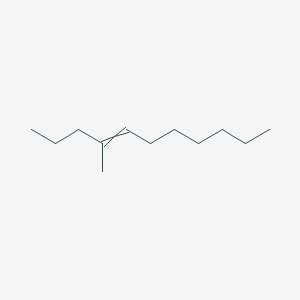![molecular formula C13H6ClF2N3O B13948631 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is a heterocyclic compound that features a unique combination of a pyridine ring substituted with two fluorine atoms and an oxadiazole ring substituted with a 4-chlorophenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
準備方法
The synthesis of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2,6-difluoropyridine-3-carboxylic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.
化学反応の分析
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules, often using palladium or copper catalysts
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. Major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
作用機序
The mechanism of action of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
類似化合物との比較
Similar compounds include other oxadiazole derivatives like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole . Compared to these, 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is unique due to the presence of the difluoropyridine moiety, which can enhance its electronic properties and biological activity.
特性
分子式 |
C13H6ClF2N3O |
|---|---|
分子量 |
293.65 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-(2,6-difluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)9-5-6-10(15)17-11(9)16/h1-6H |
InChIキー |
CFRLUYCIWSHUJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=C(C=C3)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


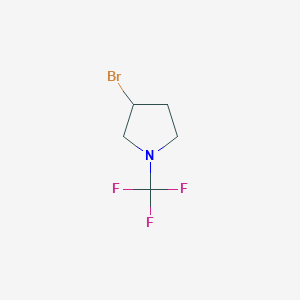
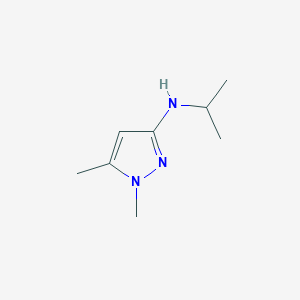
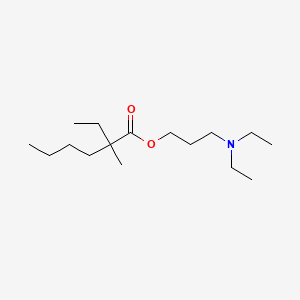

![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

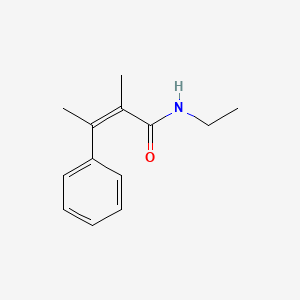
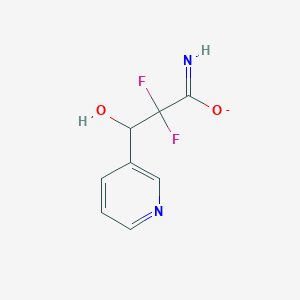


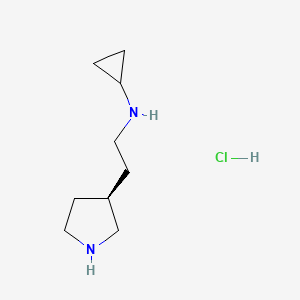
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
